4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide
Description
Properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-4-17-7-10-19(11-8-17)25-23(28)6-5-15-27-24(29)14-12-20(26-27)18-9-13-21(30-2)22(16-18)31-3/h7-14,16H,4-6,15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFFYKJMFXLLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the amidation of the pyridazinone derivative with 4-ethylphenylbutanoic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in biological processes.
Inhibiting or Activating Pathways: Affecting signaling pathways that regulate cellular functions.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a pyridazinone core with multiple derivatives reported in the evidence (Table 1). Key structural variations include:
- Substituents on the pyridazinone ring: The 3,4-dimethoxyphenyl group at position 3 contrasts with compounds bearing methylthio (e.g., 5a), methoxybenzyl (e.g., 8c), or chlorophenylpiperazinyl groups (e.g., 6h in ) .
- Amide side chain : The N-(4-ethylphenyl)butanamide chain differs from shorter acetamide chains (e.g., 8a–8c ) or antipyrine-derived amides (e.g., 6h ) .
- Electron-donating groups : The 3,4-dimethoxy substitution on the phenyl ring may enhance electron density compared to electron-withdrawing groups (e.g., bromo or iodo in 8a , 8b ) .
Spectroscopic Characterization
Key spectroscopic trends include:
- IR carbonyl stretches: Pyridazinone C=O peaks appear near 1650–1620 cm⁻¹, consistent across derivatives (e.g., 6h: 1650 cm⁻¹; 8a–8c: similar ranges) .
- ¹H NMR shifts : Aromatic protons in 3,4-dimethoxyphenyl groups would resonate upfield (δ 6.5–7.0 ppm) compared to electron-deficient aryl systems (e.g., 8a , δ 7.2–7.8 ppm) .
Data Table: Comparison of Pyridazinone Derivatives
N/R: Not reported in provided sources.
Biological Activity
The compound 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide represents a class of pyridazine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Molecular Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 439.47 g/mol. The structure features a pyridazine core substituted with a dimethoxyphenyl group and an ethylphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O6 |
| Molecular Weight | 439.47 g/mol |
| LogP | 1.7863 |
| Polar Surface Area | 83.541 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the pyridazine core followed by the introduction of the dimethoxy and ethyl phenyl groups. Common reagents include dimethoxybenzene and various catalysts to facilitate the formation of the desired product .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterase 4 (PDE4), which is implicated in various inflammatory and neurological disorders . The exact mechanism involves binding to enzymes or receptors, modulating their activity, and triggering downstream signaling pathways.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of similar compounds derived from the pyridazine framework. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2). The IC50 values for these compounds ranged from 1.38 to 3.21 μM, indicating potent activity .
Apoptotic Effects
Research indicates that certain derivatives can induce apoptosis in cancer cells by disturbing the cell cycle at the G2/M phase and increasing Annexin-V-positive cells compared to untreated controls. This is associated with changes in mitochondrial membrane potential and modulation of key apoptotic proteins such as Bcl-2 and p53 .
Case Studies
- Study on HepG2 Cells : A study demonstrated that a derivative similar to our compound exhibited potent cytotoxicity with an IC50 value of 1.38 μM. The compound was found to inhibit β-tubulin polymerization, leading to apoptosis in HepG2 cells .
- Mechanistic Insights : Another investigation into the apoptotic pathway revealed that treatment with these compounds resulted in decreased levels of mitochondrial membrane potential and altered expression levels of pro-apoptotic and anti-apoptotic proteins .
Q & A
Basic Question: What are the critical considerations for optimizing the synthesis of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide?
Methodological Answer:
Synthesis optimization requires multi-step reactions with precise control of:
- Reagents : Use coupling agents like EDCI/HOBt for amide bond formation and catalysts (e.g., palladium for cross-coupling) .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity of intermediates .
- Temperature : Maintain 60–80°C for cyclization steps to avoid side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (>95% purity validation) .
Basic Question: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
Structural confirmation involves:
- Spectroscopy :
- 1H/13C NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), pyridazinone carbonyl (δ 165–170 ppm), and ethylphenyl groups .
- IR : Confirm carbonyl stretches (1650–1750 cm⁻¹) and aromatic C-H bending .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals form) .
Basic Question: What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
Initial screening includes:
- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., kinase targets) at 10 μM concentration .
- Cytotoxicity : MTT assay on cancer cell lines (IC50 determination) .
- Solubility : Measure in PBS (pH 7.4) and DMSO to guide dosing .
Advanced Question: How can statistical experimental design improve reaction yield and reproducibility?
Methodological Answer:
Apply Design of Experiments (DoE) principles:
- Factors : Vary solvent polarity, catalyst loading, and temperature .
- Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., ANOVA for significance testing) .
- Example : A Central Composite Design (CCD) reduced synthesis steps from 8 to 5 while maintaining >85% yield .
Advanced Question: What strategies mitigate degradation during storage and handling?
Methodological Answer:
- Storage : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation .
- Stability Testing : Use accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Lyophilization : Convert to stable lyophilized powder for long-term storage .
Advanced Question: How can computational modeling predict its reactivity or target interactions?
Methodological Answer:
- Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina .
- SAR Analysis : Compare with analogs (e.g., pyridazinone derivatives) to optimize substituent effects .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal .
Advanced Question: How can structure-activity relationship (SAR) studies guide further modifications?
Methodological Answer:
-
Key Modifications :
Substituent Effect Reference 3,4-Dimethoxy ↑ Lipophilicity, CNS penetration 4-Ethylphenyl ↓ Metabolic clearance Pyridazinone ↑ Hydrogen-bonding with targets -
Synthetic Focus : Introduce electron-withdrawing groups (e.g., -CF3) to enhance target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
